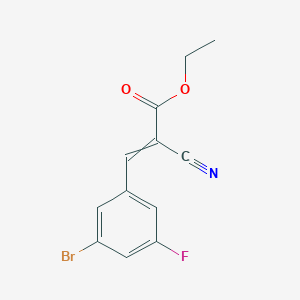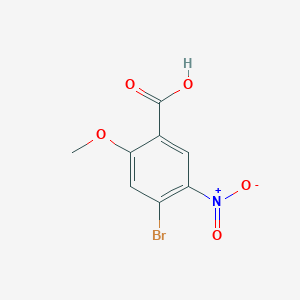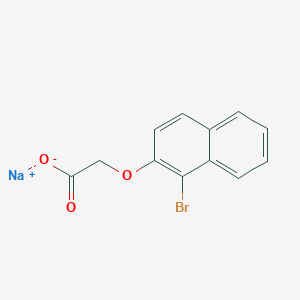
Sodium 2-((1-bromonaphthalen-2-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C12H8BrNaO3 and a molecular weight of 303.08 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 1-bromonaphthalene with sodium acetate in the presence of a suitable solvent. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Techniques such as recrystallization or chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of naphthalene derivatives.
Common Reagents and Conditions
Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives can be formed.
Oxidation Products: Carboxylic acids or other oxidized forms of the compound.
Reduction Products: Naphthalene derivatives with reduced bromine content.
Aplicaciones Científicas De Investigación
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing processes such as cell proliferation, apoptosis, or differentiation.
Comparación Con Compuestos Similares
Sodium 2-[(1-bromonaphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Sodium 2-[(1-chloronaphthalen-2-yl)oxy]acetate: Similar structure but with a chlorine atom instead of bromine.
Sodium 2-[(1-fluoronaphthalen-2-yl)oxy]acetate: Contains a fluorine atom, leading to different reactivity and properties.
Sodium 2-[(1-iodonaphthalen-2-yl)oxy]acetate: Iodine substitution results in unique chemical behavior.
Propiedades
Fórmula molecular |
C12H8BrNaO3 |
|---|---|
Peso molecular |
303.08 g/mol |
Nombre IUPAC |
sodium;2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C12H9BrO3.Na/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15;/h1-6H,7H2,(H,14,15);/q;+1/p-1 |
Clave InChI |
XOASFVDTJPWOLH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




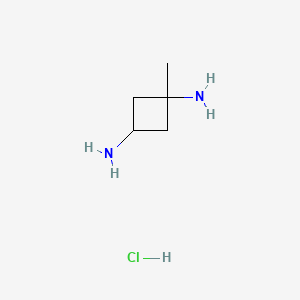

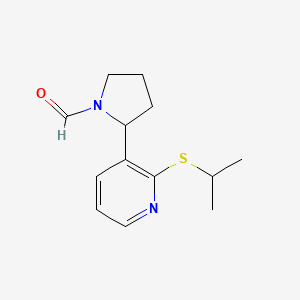
![N-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B11822076.png)
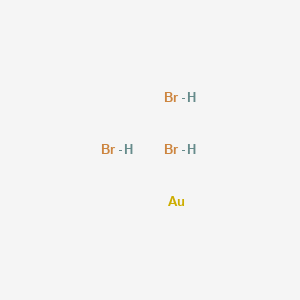
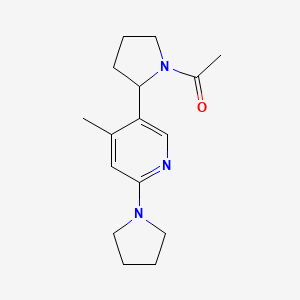

![Sodium;[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B11822091.png)

![N-[1-(4-pyrazol-1-ylphenyl)ethylidene]hydroxylamine](/img/structure/B11822106.png)
